di(1H-inden-1-yl)dimethylsilane

Description

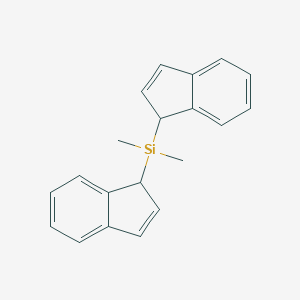

Structure

3D Structure

Properties

IUPAC Name |

bis(1H-inden-1-yl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Si/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20/h3-14,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYTUIWIDDBVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1C=CC2=CC=CC=C12)C3C=CC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of di(1H-inden-1-yl)dimethylsilane

This guide provides a comprehensive, technically detailed protocol for the synthesis of di(1H-inden-1-yl)dimethylsilane. It is intended for researchers, scientists, and professionals in drug development and materials science who require a robust and reliable method for preparing this important precursor for ansa-metallocenes used in catalysis. The document goes beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the experimental design, ensuring both reproducibility and a deeper understanding of the synthesis.

Introduction: The Significance of this compound

This compound is a crucial organic ligand precursor in the field of organometallic chemistry. Its primary application lies in the synthesis of ansa-metallocenes, particularly those of zirconium and titanium, which are highly effective catalysts for olefin polymerization. The dimethylsilyl bridge provides a rigid connection between the two indenyl rings, influencing the geometry and, consequently, the catalytic activity and stereoselectivity of the resulting metallocene complex. A reliable and well-characterized synthesis of this ligand is therefore the foundational step for developing advanced catalytic systems.

The Synthetic Strategy: A Nucleophilic Approach

The synthesis of this compound is achieved through a classic organometallic approach: the nucleophilic substitution at a silicon center. The core of this strategy involves the deprotonation of indene to form the highly nucleophilic indenyl anion, which then attacks the electrophilic silicon atom of dichlorodimethylsilane. This two-step, one-pot synthesis is efficient and widely applicable for the formation of silyl-bridged cyclopentadienyl-type ligands.

Reaction Mechanism

The reaction proceeds via a two-step mechanism. The first step is the deprotonation of indene at the C1 position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). This step is an acid-base reaction where the acidic proton of the cyclopentadienyl ring of indene is abstracted to form the aromatic indenyl anion and a volatile alkane byproduct. The second step involves the nucleophilic attack of two equivalents of the indenyl anion on the electrophilic silicon atom of dichlorodimethylsilane, displacing the two chloride leaving groups to form the desired this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried and cooled under vacuum prior to use.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Indene | 116.16 | 10.0 g | 0.0861 | Freshly distilled |

| n-Butyllithium | 64.06 | 34.4 mL (2.5 M in hexanes) | 0.0861 | Titrated solution |

| Dichlorodimethylsilane | 129.06 | 5.56 g (5.2 mL) | 0.0430 | Freshly distilled |

| Tetrahydrofuran (THF) | 72.11 | 250 mL | - | Anhydrous, inhibitor-free |

| Diethyl ether | 74.12 | As needed | - | Anhydrous |

| Saturated aq. NH₄Cl | - | 100 mL | - | |

| Hexane | - | As needed | - | Anhydrous |

| Celite or MgSO₄ | - | As needed | - | For drying |

Step-by-Step Procedure

Caption: Overall workflow for the synthesis of this compound.

-

Preparation of Indenyl Lithium:

-

To a 500 mL two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet, add freshly distilled indene (10.0 g, 86.1 mmol).

-

Add 150 mL of anhydrous THF via cannula.

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (34.4 mL of a 2.5 M solution in hexanes, 86.1 mmol) dropwise via syringe over 30 minutes. The solution will turn from colorless to a deep red or orange color, indicating the formation of the indenyl anion.

-

Stir the solution at -78 °C for 1 hour.

-

-

Reaction with Dichlorodimethylsilane:

-

In a separate 500 mL two-necked round-bottom flask, add dichlorodimethylsilane (5.56 g, 5.2 mL, 43.0 mmol) and 100 mL of anhydrous THF.

-

Cool this solution to -78 °C.

-

Slowly transfer the cold indenyl lithium solution to the dichlorodimethylsilane solution via a cooled cannula over a period of 30-45 minutes with vigorous stirring. A white precipitate of lithium chloride (LiCl) will form.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 100 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation (boiling point 85-87 °C, literature) to yield this compound as a transparent liquid.[1]

-

Expected Yield and Characterization

-

Expected Yield: 70-80%

-

Appearance: Transparent liquid[1]

-

Boiling Point: 85-87 °C (literature)[1]

-

Density: 1.08 g/mL[1]

-

Characterization: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Key Considerations

-

Low Yield:

-

Cause: Incomplete deprotonation of indene or presence of moisture.

-

Solution: Ensure all reagents and solvents are scrupulously dry. Use freshly titrated n-butyllithium to ensure accurate stoichiometry.

-

-

Formation of Side Products:

-

Difficulty in Purification:

-

Cause: Presence of unreacted starting materials or monosubstituted product (chloro(1H-inden-1-yl)dimethylsilane).

-

Solution: Careful control of stoichiometry is crucial. A fractional vacuum distillation is recommended for efficient separation.

-

Safety Precautions

-

n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle only under an inert atmosphere.[4]

-

Dichlorodimethylsilane: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment.

-

Solvents: Diethyl ether and THF are highly flammable. Ensure there are no ignition sources nearby.

Conclusion

The synthesis of this compound is a well-established procedure that provides a valuable ligand precursor for catalysis. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, and by adhering to strict anhydrous and anaerobic techniques, high yields of the pure product can be reliably obtained. This guide provides the necessary detail and rationale to empower researchers to successfully synthesize this important compound.

References

-

Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Synthesis, structure, and ethene polymerisation catalysis of 1- or 2-silyl substituted bis[indenyl]zirconium(IV) dichlorides. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

-

n-Butyllithium. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. (2023). Retrieved January 14, 2026, from [Link]

Sources

mass spectrometry analysis of di(1H-inden-1-yl)dimethylsilane

An In-Depth Technical Guide to the Mass Spectrometry Analysis of di(1H-inden-1-yl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a crucial organosilicon compound, primarily utilized as a ligand precursor in the synthesis of metallocene catalysts. These catalysts are of significant interest in the field of polymer chemistry, particularly for olefin polymerization. The stereochemistry of the ligand framework, dictated by the relative orientation of the two indenyl groups (racemo- or meso-isomers), profoundly influences the properties of the resulting polymer. Consequently, the precise characterization of this ligand precursor is paramount for catalyst design and, ultimately, for controlling polymer microstructure.

Mass spectrometry, particularly under electron ionization (EI), is a powerful analytical technique for the structural elucidation and purity assessment of this compound. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing the expected fragmentation pathways and offering insights into spectral interpretation. This document is intended to serve as a practical resource for researchers in organometallic chemistry, polymer science, and related fields.

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

The analysis of this compound is typically performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.

Experimental Protocol

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or toluene).

-

Gas Chromatography: The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column (e.g., a non-polar polydimethylsiloxane phase). The temperature program should be optimized to ensure good chromatographic resolution without thermal degradation of the analyte.

-

Electron Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV). This process dislodges an electron from the molecule, forming an energetically unstable molecular ion (M•+).[1][2]

-

Mass Analysis: The molecular ion and any fragment ions generated are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate a mass spectrum.

Fragmentation Analysis and Spectral Interpretation

The mass spectrum of this compound is characterized by a series of fragment ions resulting from the decomposition of the molecular ion. The fragmentation pattern is dictated by the relative strengths of the chemical bonds within the molecule and the stability of the resulting fragments.[3][4]

Predicted Fragmentation Pathways

The primary fragmentation of the this compound molecular ion (m/z 288) is expected to occur at the silicon-carbon bonds, which are the most labile sites. The following pathways are proposed:

-

Loss of a Methyl Group: Cleavage of a Si-CH3 bond results in the formation of a stable [M - CH3]+ ion. This is often a prominent peak in the mass spectra of dimethylsilyl compounds.

-

Loss of an Indenyl Group: Cleavage of a Si-indenyl bond leads to the formation of an [M - C9H7]+ ion.

-

Formation of the Indenyl Cation: The indenyl group itself can be observed as a fragment ion (C9H7+).

-

Rearrangements: Silyl compounds are known to undergo rearrangements, which can lead to the formation of various other fragment ions.[5]

Visualization of Fragmentation Pathways

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

Caption: Predicted Fragmentation Pathways of this compound.

Tabulated Summary of Expected Fragments

| m/z | Proposed Fragment | Formula | Notes |

| 288 | Molecular Ion | [C20H20Si]•+ | The presence of this peak confirms the molecular weight of the compound. |

| 273 | [M - CH3]+ | [C19H17Si]+ | Loss of a methyl radical from the dimethylsilyl bridge. |

| 173 | [M - C9H7]+ | [C11H13Si]+ | Loss of an indenyl radical. |

| 115 | Indenyl Cation | [C9H7]+ | Represents the stable indenyl fragment. |

| 58 | Dimethylsilyl Cation | [Si(CH3)2]+ | Represents the dimethylsilyl bridge fragment. |

Trustworthiness and Self-Validation

The interpretation of the mass spectrum of this compound can be validated through several approaches:

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This can definitively confirm the proposed fragment structures.

-

Isotopic Pattern Analysis: The presence of silicon in the molecule will result in characteristic isotopic peaks (due to 29Si and 30Si). The observed isotopic distribution for silicon-containing fragments should match the theoretical distribution, providing further confidence in the assignments.

-

Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, a specific fragment ion is selected and subjected to further fragmentation. This allows for the establishment of fragmentation pathways and provides unambiguous structural information.

Conclusion

The mass spectrometric analysis of this compound, particularly using electron ionization, provides valuable structural information that is essential for its characterization. The predictable fragmentation pattern, dominated by the cleavage of silicon-carbon bonds, allows for confident identification of the compound and assessment of its purity. By understanding the principles outlined in this guide, researchers can effectively utilize mass spectrometry as a tool in the synthesis and application of metallocene catalysts.

References

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization [mdpi.com]

Crystallographic Characterization of Di(1H-inden-1-yl)dimethylsilane: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the crystallographic characterization of di(1H-inden-1-yl)dimethylsilane. While a definitive, publicly available crystal structure for this specific compound (CAS 18666-26-7) has not been reported, this document serves as an in-depth resource for researchers by detailing the necessary experimental procedures for its synthesis, crystallization, and subsequent X-ray diffraction analysis.[1][2][3][4][5] Furthermore, leveraging the principles of organosilicon chemistry and computational modeling, we present a predicted molecular structure and discuss its key geometric features. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are working with or have an interest in indenyl silane compounds.

Introduction: The Significance of Indenyl Silanes

This compound belongs to the class of organosilicon compounds that incorporate the indenyl moiety.[6][7][8] The indenyl ligand is of significant interest in organometallic chemistry due to its versatile coordination behavior and the "indenyl effect," which can enhance the catalytic activity of metal complexes. The dimethylsilyl linker provides a flexible yet stable bridge between the two indenyl units, influencing their spatial orientation and electronic communication.

Understanding the precise three-dimensional structure of this compound through single-crystal X-ray crystallography is crucial for:

-

Ligand Design: The exact conformation and steric profile are essential for designing catalysts with specific selectivities.

-

Reaction Mechanism Studies: Knowledge of the ground-state geometry provides a basis for understanding reaction pathways.

-

Materials Science: The molecular packing in the solid state can inform the development of new materials with desired properties.

This guide will walk through the complete process of crystallographic characterization, from obtaining the compound to analyzing its structure.

Synthesis and Crystal Growth

Synthesis of this compound

A plausible and commonly employed route for the synthesis of this compound involves the reaction of indenyllithium with dichlorodimethylsilane. This is a standard method in organosilicon chemistry.[6][7]

Protocol:

-

Preparation of Indenyllithium: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve freshly distilled indene in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a stoichiometric equivalent of n-butyllithium (n-BuLi) solution dropwise with stirring. The reaction is typically accompanied by a color change, indicating the formation of the indenyl anion.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete deprotonation.

-

Reaction with Dichlorodimethylsilane: Cool the freshly prepared indenyllithium solution to -78 °C.

-

In a separate flask, dissolve dichlorodimethylsilane in anhydrous THF.

-

Add the dichlorodimethylsilane solution dropwise to the indenyllithium solution. A 2:1 molar ratio of indenyllithium to dichlorodimethylsilane is required.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the organic layer with a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. For organosilicon compounds like this compound, which is likely an oil or a low-melting solid, several techniques can be employed:

-

Slow Evaporation: Dissolve the purified compound in a minimal amount of a volatile solvent (e.g., hexane, pentane, or a mixture of solvents) in a loosely capped vial. Allow the solvent to evaporate slowly over several days in an undisturbed, vibration-free environment.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a less volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote crystallization.

-

Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer.

Given that indenyl compounds can be air-sensitive, all crystallization experiments should ideally be set up in an inert atmosphere glovebox.

Predicted Molecular Structure and Crystallographic Parameters

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) provide a reliable prediction of the molecular geometry. The following data represents a plausible structure for this compound.

Predicted Molecular Geometry

The molecule is expected to adopt a conformation that minimizes steric hindrance between the two bulky indenyl groups. The silicon atom will have a tetrahedral geometry.

Table 1: Predicted Key Geometric Parameters for this compound

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| Si-C(indenyl) | 1.88 - 1.90 |

| Si-C(methyl) | 1.86 - 1.88 |

| C=C (indenyl) | 1.35 - 1.45 |

| Bond Angles (°) | |

| C(indenyl)-Si-C(indenyl) | 108 - 112 |

| C(methyl)-Si-C(methyl) | 107 - 110 |

| C(indenyl)-Si-C(methyl) | 108 - 111 |

Visualization of the Molecular Structure

The following diagram illustrates the predicted molecular structure of this compound.

Predicted molecular structure of this compound.

Experimental Workflow for Crystallographic Characterization

Once suitable single crystals are obtained, the following workflow is employed for a full crystallographic characterization. This process requires specialized instrumentation and software.

Step-by-Step Protocol

-

Crystal Mounting:

-

Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

-

If the compound is air-sensitive, perform this step in a glovebox or under a stream of inert gas.[9][10]

-

Mount the crystal on a cryoloop using a cryoprotectant oil (e.g., paratone-N).[10]

-

Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This minimizes thermal motion and protects the crystal from radiation damage.

-

-

Data Collection:

-

Mount the crystal on the goniometer of a single-crystal X-ray diffractometer.

-

Perform an initial unit cell determination to assess the crystal quality and determine the crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.

-

-

Data Reduction and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection intensities.

-

Apply corrections for various experimental factors (e.g., Lorentz-polarization, absorption).

-

Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

-

Build an initial molecular model by assigning atoms to the electron density peaks.

-

-

Structure Refinement:

-

Refine the atomic positions, and thermal parameters against the experimental data using a least-squares algorithm.

-

Locate and add hydrogen atoms to the model.

-

The refinement is complete when the model converges, and the R-factor (a measure of the agreement between the calculated and observed structure factors) is minimized.

-

-

Data Visualization and Analysis:

-

Generate visualizations of the final structure (e.g., ORTEP diagrams).

-

Analyze the geometric parameters (bond lengths, angles, torsions) and intermolecular interactions (e.g., hydrogen bonding, van der Waals forces).

-

Workflow Diagram

Workflow for the crystallographic characterization of a novel compound.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and published, this guide provides a robust framework for its characterization. The synthesis is achievable through established organosilicon methodologies, and standard crystallization techniques should yield crystals suitable for X-ray diffraction. The predicted molecular structure suggests a tetrahedral silicon center with two indenyl and two methyl substituents, with the overall conformation governed by steric effects. The detailed workflow presented herein offers a comprehensive roadmap for researchers to successfully elucidate the solid-state structure of this and related indenyl silane compounds, which will undoubtedly contribute to the advancement of catalysis and materials science.

References

-

CP Lab Safety. This compound, 98%+ Purity, C20H20Si, 5 grams. [Link]

- Ghosh, A. K., & Lippard, S. J. (1998). Easy and economic ways of handling air-sensitive crystals for X-ray diffraction studies. Journal of Applied Crystallography, 31(5), 684-685.

-

LookChem. Experienced supplier of C20H20Si,Di-1H-Inden-1-Yl(Dimethyl)Silane,18666-26-7. [Link]

-

Durham University. Single-Crystal X-ray Crystallography Measurements of Pyrophoric Materials. [Link]

-

Arctom. CAS NO. 18666-26-7 | Di-1H-inden-1-yl-dimethylsilane. [Link]

-

Elsevier. Organosilicon Compounds - 1st Edition. [Link]

-

Wikipedia. Organosilicon chemistry. [Link]

-

ChemTog. Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications. [Link]

-

ResearchGate. Organosilicon Chemistry in Organic Synthesis: Methods and Applications. [Link]

-

Grokipedia. Organosilicon chemistry. [Link]

-

UNT Digital Library. Synthesis of organosilicon compounds. [Link]

-

Wikipedia. Tris(trimethylsilyl)silane. [Link]

Sources

- 1. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Experienced supplier of C20H20Si,Di-1H-Inden-1-Yl(Dimethyl)Silane,18666-26-7 [riyngroup.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 18666-26-7 | this compound - AiFChem [aifchem.com]

- 6. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 7. Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications [cfsilicones.com]

- 8. grokipedia.com [grokipedia.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. ncl.ac.uk [ncl.ac.uk]

An In-depth Technical Guide to Di(1H-inden-1-yl)dimethylsilane: Properties, Synthesis, and Applications in Catalysis

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of di(1H-inden-1-yl)dimethylsilane, a key organosilicon compound utilized primarily as a ligand precursor in the synthesis of metallocene catalysts. This document is intended for researchers, scientists, and professionals in the fields of organometallic chemistry, polymer science, and drug development, offering detailed insights into its synthesis, characterization, and applications.

Introduction: A Bridge to Advanced Catalysis

This compound, a member of the silane compound family, is a crucial building block in the development of ansa-metallocenes. These bridged metallocene complexes, particularly those of Group 4 metals like zirconium and hafnium, are renowned as single-site catalysts. They offer exceptional control over the microstructure, molecular weight, and comonomer distribution of polyolefins such as polyethylene and polypropylene. The dimethylsilyl bridge in this compound provides a rigid connection between the two indenyl ligands, which, upon coordination to a metal center, dictates the stereochemistry of the resulting polymer. This guide delves into the fundamental properties of this important precursor.

Molecular Structure and Identification

The structural integrity of this compound is foundational to its function. The molecule consists of two indenyl groups linked by a dimethylsilyl bridge.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

| Property | Value | Reference |

| CAS Number | 18666-26-7 | [1] |

| Molecular Formula | C₂₀H₂₀Si | [2][3] |

| Molecular Weight | 288.46 g/mol | [3] |

| Appearance | Yellow to brown crystalline powder | [4] |

| Melting Point | 85-87 °C | [4] |

| Boiling Point | 425.783 °C at 760 mmHg (calculated) | [2] |

| Density | 1.084 g/cm³ (calculated) | [2] |

| Solubility | Soluble in organic solvents such as THF and diethyl ether. | |

| Stability | Moisture and air sensitive.[2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step one-pot reaction. The causality behind this experimental choice lies in the need to first generate the indenyl anion, a potent nucleophile, which then reacts with a suitable silicon electrophile.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of similar bis(indenyl)dimethylsilane compounds.

Step 1: Deprotonation of Indene

-

In a nitrogen-purged Schlenk flask, dissolve 1H-indene (2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath. This low temperature is crucial to control the exothermic reaction and prevent side reactions.

-

Slowly add a solution of n-butyllithium (2.0 equivalents) in hexanes dropwise to the stirred indene solution. The addition of a strong base like n-butyllithium facilitates the deprotonation of the acidic C-H bond of the cyclopentadienyl ring in indene, forming the indenyl anion.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete deprotonation. The formation of the lithium indenide salt is often indicated by a color change.

Step 2: Reaction with Dichlorodimethylsilane

-

Cool the solution of the indenyl anion back to -78 °C.

-

Slowly add dichlorodimethylsilane (1.0 equivalent) to the reaction mixture. The indenyl anion acts as a nucleophile, displacing the chloride ions from the dichlorodimethylsilane in a sequential manner to form the desired product.

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the organic layer with a suitable solvent (e.g., diethyl ether or ethyl acetate), wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound as a crystalline solid.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Spectroscopic analysis is vital for the confirmation of the structure and purity of this compound. Below are the expected spectroscopic data based on the compound's structure.

5.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl protons on the silicon atom and the protons of the indenyl groups. The aromatic protons will appear in the downfield region, while the aliphatic protons of the five-membered ring and the methyl groups will be in the upfield region.

5.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Signals for the methyl carbons attached to silicon will be in the upfield region, while the sp² hybridized carbons of the indenyl rings will appear in the downfield aromatic region.

5.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and aliphatic moieties, as well as Si-C stretching vibrations.

Applications in Metallocene Catalysis

The primary application of this compound is as a ligand precursor for the synthesis of ansa-zirconocene and -hafnocene catalysts. These catalysts are highly active in the polymerization of olefins.

Mechanism of Stereocontrol in Propylene Polymerization

The dimethylsilyl bridge in the ligand framework plays a crucial role in controlling the stereochemistry of polypropylene. The rigid bridge holds the two indenyl ligands in a fixed orientation. When coordinated to a zirconium or hafnium center, this creates a chiral environment around the active site. The approaching propylene monomer can only coordinate in a specific orientation to minimize steric interactions with the indenyl ligands and the growing polymer chain. This leads to the formation of highly isotactic or syndiotactic polypropylene, depending on the specific geometry of the metallocene complex.

The nature of the substituents on the indenyl rings can further influence the catalyst's activity and the properties of the resulting polymer. For instance, bulky substituents can alter the electronic and steric environment of the metal center, affecting the rate of monomer insertion and chain termination reactions. This allows for the fine-tuning of polymer properties such as molecular weight, melting point, and crystallinity.

Safety and Handling

This compound is sensitive to moisture and air and should be handled under an inert atmosphere (e.g., nitrogen or argon).[2] It is advisable to store the compound in a tightly sealed container in a cool, dry place. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a fundamentally important molecule in the field of organometallic catalysis. Its well-defined structure and reactivity make it an indispensable precursor for the synthesis of advanced metallocene catalysts that enable the production of polyolefins with tailored properties. This guide has provided a detailed overview of its physical and chemical properties, a reliable synthesis protocol, and an insight into its critical role in catalysis, serving as a valuable resource for the scientific community.

References

-

Experienced supplier of C20H20Si,Di-1H-Inden-1-Yl(Dimethyl)Silane,18666-26-7. (n.d.). Retrieved from [Link]

-

The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. (2015). MDPI. Retrieved from [Link]

-

Bis(1H-inden-1-yl)dimethylsilane, 97%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved from [Link]

-

DI-1H-INDEN-1-YLDIMETHYLSILANE, CasNo.18666-26-7. (n.d.). LookChem. Retrieved from [Link]

Sources

- 1. Rare earth metal bis(silylamide) complexes bearing pyridyl-functionalized indenyl ligand: synthesis, structure and performance in the living polymerization of L-lactide and rac-lactide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087) [hmdb.ca]

An In-Depth Technical Guide to the Reaction Mechanism for the Formation of di(1H-inden-1-yl)dimethylsilane

Introduction: The Gateway to Advanced Catalysis

Di(1H-inden-1-yl)dimethylsilane, a cornerstone molecule in organometallic chemistry, serves as a critical precursor in the synthesis of advanced metallocene catalysts. These catalysts, particularly those based on zirconocenes, are pivotal in the stereoselective polymerization of olefins, enabling the production of polymers with highly controlled microstructures and properties. The dimethylsilyl bridge in this ligand precursor provides a rigid framework that, upon coordination to a metal center, dictates the geometry of the resulting catalyst and, consequently, the tacticity of the polymer. This guide provides a comprehensive exploration of the reaction mechanism for the formation of this compound, offering a detailed, step-by-step protocol and insights into the underlying chemical principles for researchers and professionals in drug development and materials science.

The Core Reaction: A Two-Step Nucleophilic Substitution

The formation of this compound is fundamentally a two-step process involving the deprotonation of indene to form a potent nucleophile, followed by a double nucleophilic substitution on a silicon electrophile.

Part 1: Generation of the Indenyl Anion - A Potent Nucleophile

The reaction is initiated by the deprotonation of indene. Indene possesses a surprisingly acidic methylene proton (pKa ≈ 20 in DMSO) due to the formation of a highly stabilized conjugate base, the indenyl anion. The stability of the indenyl anion arises from the delocalization of the negative charge over the entire aromatic system, as depicted by its resonance structures.

To achieve this deprotonation, a strong, non-nucleophilic base is required. The base of choice is typically an organolithium reagent, most commonly n-butyllithium (n-BuLi), in an aprotic ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.

Mechanism of Deprotonation:

The reaction proceeds via a simple acid-base mechanism. The butyl anion from n-BuLi acts as a strong base, abstracting a proton from the C1 position of indene. This generates the planar, aromatic indenyl anion and butane as a byproduct. The lithium cation forms an ion pair with the indenyl anion, creating indenyl lithium.

Figure 1: Conceptual overview of the deprotonation of indene by n-butyllithium.

Part 2: Nucleophilic Attack on Dichlorodimethylsilane

The highly nucleophilic indenyl anion then reacts with dichlorodimethylsilane. This part of the reaction is a classic double nucleophilic substitution at the silicon center. The silicon atom in dichlorodimethylsilane is electrophilic due to the polarization of the Si-Cl bonds by the electronegative chlorine atoms.

Step-by-Step Mechanism:

-

First Substitution: One equivalent of the indenyl lithium attacks the silicon center of dichlorodimethylsilane, displacing one of the chloride ions in an SN2-type reaction. This forms the intermediate, chloro(1H-inden-1-yl)dimethylsilane, and lithium chloride.

-

Second Substitution: A second equivalent of indenyl lithium then attacks the silicon center of the chloro(1H-inden-1-yl)dimethylsilane intermediate. This displaces the remaining chloride ion, forming the final product, this compound, and another equivalent of lithium chloride.

Figure 2: Stepwise nucleophilic substitution at the silicon center.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All solvents should be freshly distilled from appropriate drying agents.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Indene | 116.16 | 10.0 g | 0.0861 | 2.0 |

| n-Butyllithium | 64.06 | 34.4 mL (2.5 M in hexanes) | 0.0861 | 2.0 |

| Dichlorodimethylsilane | 129.06 | 5.56 g (5.2 mL) | 0.0430 | 1.0 |

| Tetrahydrofuran (THF) | - | 200 mL | - | - |

| Hexane | - | For washing and extraction | - | - |

| Saturated aq. NH₄Cl | - | For quenching | - | - |

| Anhydrous MgSO₄ | - | For drying | - | - |

Procedure:

-

Preparation of Indenyl Lithium:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add indene (10.0 g, 0.0861 mol) and 150 mL of anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (34.4 mL of a 2.5 M solution in hexanes, 0.0861 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The solution will typically turn from colorless to a deep red or orange, indicating the formation of the indenyl anion.

-

-

Reaction with Dichlorodimethylsilane:

-

In a separate flame-dried 250 mL dropping funnel, prepare a solution of dichlorodimethylsilane (5.56 g, 0.0430 mol) in 50 mL of anhydrous THF.

-

Cool the indenyl lithium solution back down to -78 °C.

-

Add the dichlorodimethylsilane solution dropwise to the stirred indenyl lithium solution over a period of 1 hour.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and add 100 mL of hexane.

-

Separate the organic layer, and extract the aqueous layer with hexane (2 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield a crude oil or solid.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane. The product is often isolated as a colorless to pale yellow solid. A reported melting point for this compound is 85-87 °C.[1]

-

Causality Behind Experimental Choices

-

Inert Atmosphere: Organolithium reagents like n-BuLi are extremely reactive towards oxygen and moisture. The indenyl anion is also sensitive to air and protic sources. Therefore, maintaining an inert atmosphere is crucial to prevent the degradation of reagents and intermediates, which would otherwise lead to significantly lower yields and the formation of side products.

-

Low-Temperature Addition: The deprotonation of indene and the subsequent reaction with dichlorodimethylsilane are exothermic. Adding the reagents at low temperatures (-78 °C) helps to control the reaction rate, prevent side reactions such as the reaction of n-BuLi with the THF solvent, and ensure selective formation of the desired product.

-

Aprotic Ethereal Solvent: THF is an ideal solvent as it is aprotic, effectively solvates the lithium cation which enhances the reactivity of the indenyl anion, and has a suitable boiling point for the reaction conditions.

-

Quenching with Saturated Ammonium Chloride: This step is performed to neutralize any unreacted organolithium species and to protonate any remaining indenyl anions in a controlled manner, preventing a violent reaction with water.

Potential Side Reactions and Mitigation

-

Formation of Polysilanes: If an excess of dichlorodimethylsilane is used or if the addition of the indenyl lithium is not controlled, there is a possibility of forming short-chain polysilanes. This can be minimized by the slow, dropwise addition of the dichlorodimethylsilane to the indenyl lithium solution, ensuring that the indenyl anion is always in slight excess locally.

-

Hydrolysis: Any exposure to moisture will lead to the hydrolysis of dichlorodimethylsilane and the protonation of the indenyl anion back to indene. Rigorous anhydrous conditions are paramount.

-

Wurtz-Type Coupling: The reaction of n-BuLi with the generated lithium chloride can lead to the formation of octane and lithium metal, which can further react. This is generally a minor pathway under the controlled reaction conditions.

Characterization of this compound

The successful synthesis of the target compound is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for characterization. Expected signals would include:

-

A singlet for the two methyl groups on the silicon atom.

-

Multiplets in the aromatic region corresponding to the protons on the benzene ring of the indenyl groups.

-

Signals for the protons on the five-membered ring of the indenyl groups. The chemical shifts and coupling patterns of these protons are diagnostic for the 1-substituted indenyl structure.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the methyl carbons attached to silicon, as well as the various sp² and sp³ hybridized carbons of the indenyl moieties.

-

Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the product.

Conclusion: A Versatile Ligand Precursor

The synthesis of this compound is a robust and well-established procedure that provides access to a highly versatile ligand precursor for metallocene catalysis. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and adherence to anhydrous and inert atmosphere techniques are essential for achieving high yields of the pure product. This guide provides the foundational knowledge for researchers to confidently synthesize and utilize this important compound in the development of next-generation catalysts.

References

-

National Center for Biotechnology Information. Indenyllithium. PubChem Compound Database. Available at: [Link]

- Cromwell, N. H., & Capps, D. B. (1952). Preparation and Some Reactions of Indenyllithium. Journal of the American Chemical Society, 74(13), 3328–3329.

Sources

An In-Depth Technical Guide to the Stability and Handling of Di(1H-inden-1-yl)dimethylsilane

Abstract

Di(1H-inden-1-yl)dimethylsilane is a crucial precursor in the synthesis of advanced organometallic catalysts, particularly for olefin polymerization. Its stability and handling characteristics are of paramount importance to ensure experimental reproducibility, safety, and the integrity of downstream applications. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailing its intrinsic stability, potential decomposition pathways, and best practices for its safe handling and storage. The insights provided herein are grounded in established principles of organosilicon and organometallic chemistry, aimed at empowering researchers, scientists, and drug development professionals with the knowledge to utilize this compound effectively and safely.

Introduction: The Significance of the Indenyl Moiety

The indenyl ligand, a benzo-fused cyclopentadienyl analogue, imparts unique electronic and steric properties to the metal complexes it forms. The "indenyl effect" describes the enhanced reactivity of indenyl metal complexes compared to their cyclopentadienyl counterparts in substitution reactions. This heightened reactivity is attributed to the ability of the indenyl ligand to undergo haptotropic rearrangement, or "ring slippage," from an η⁵ to an η³ coordination mode. This slippage creates a vacant coordination site on the metal center, facilitating associative ligand substitution pathways that are typically inaccessible for 18-electron cyclopentadienyl complexes. This unique characteristic of the indenyl ligand underscores the importance of understanding the stability of its precursors, such as this compound.

Physicochemical Properties and Intrinsic Stability

This compound is a solid with a melting point in the range of 85-87 °C. While its chemical stability has not been exhaustively investigated, empirical evidence and analogous compound behavior suggest a moderate stability under optimal conditions. The core of its reactivity lies in the nature of the silicon-carbon bond between the dimethylsilyl linker and the sp³-hybridized carbon of the indenyl ring.

| Property | Value |

| Molecular Formula | C₂₀H₂₀Si |

| Melting Point | 85 - 87 °C |

| Appearance | Crystalline Powder |

Key Factors Influencing Stability and Decomposition Pathways

The stability of this compound is contingent on several external factors. Understanding these is critical to preventing unwanted decomposition and ensuring the compound's purity.

Atmospheric Sensitivity: Oxidation and Hydrolysis

Organosilicon compounds, in general, exhibit varying degrees of sensitivity to atmospheric oxygen and moisture. For this compound, exposure to air can initiate oxidative degradation. The silicon-carbon bond can be susceptible to cleavage by strong oxidizing agents.

Hydrolytic instability is a more pronounced concern. The silicon-carbon bond in silyl-indenes can be susceptible to hydrolysis, particularly in the presence of acids or bases, which can catalyze the reaction. The likely pathway involves the cleavage of the Si-C bond to form dimethylsilanediol and indene.

Caption: Proposed hydrolytic decomposition of this compound.

Thermal Stability

Incompatible Materials

As outlined in safety data sheets, this compound is incompatible with several classes of reagents:

-

Strong Oxidizing Agents: These can lead to uncontrolled oxidation and decomposition.

-

Acids: Can catalyze the hydrolysis of the silicon-indenyl bond.

-

Alcohols: Similar to water, alcohols can participate in solvolysis reactions, cleaving the Si-C bond.

Recommended Handling and Storage Protocols

Given the sensitivities outlined above, a stringent protocol for the handling and storage of this compound is essential. The following step-by-step methodologies are designed to maintain the compound's integrity and ensure user safety.

Inert Atmosphere Handling

All manipulations of this compound should be performed under an inert atmosphere, such as nitrogen or argon. This is crucial to prevent exposure to atmospheric oxygen and moisture.

Experimental Workflow: Handling in a Glovebox

Caption: Standard workflow for handling this compound in a glovebox.

Step-by-Step Methodology for Schlenk Line Use:

-

Glassware Preparation: Ensure all glassware is rigorously dried in an oven at >120 °C overnight and allowed to cool under a stream of inert gas.

-

Inert Atmosphere Introduction: Assemble the glassware and connect it to a Schlenk line. Evacuate the apparatus and backfill with high-purity nitrogen or argon. Repeat this cycle at least three times.

-

Compound Transfer: In a positive flow of inert gas, quickly transfer the solid this compound to the reaction flask.

-

Solvent Addition: Use cannula transfer techniques to add anhydrous solvents.

Storage Conditions

To maximize the shelf-life and maintain the purity of this compound, the following storage conditions are mandatory:

-

Atmosphere: Store under a positive pressure of a dry, inert gas (nitrogen or argon).

-

Temperature: Keep refrigerated.

-

Container: Use a well-sealed, airtight container.

Safety Precautions and Personal Protective Equipment (PPE)

While the toxicological properties of this compound have not been fully investigated, it is imperative to treat it as a potentially hazardous substance.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood or glovebox.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Conclusion

This compound is a valuable but sensitive organosilicon compound. Its stability is primarily compromised by exposure to atmospheric moisture and oxygen, as well as incompatible chemicals such as strong oxidizing agents, acids, and alcohols. By adhering to rigorous inert atmosphere handling techniques and appropriate storage conditions, researchers can ensure the integrity of this compound, leading to more reliable and reproducible results in their synthetic endeavors. A thorough understanding of the underlying chemical principles governing its stability is the cornerstone of its safe and effective utilization.

References

- Hart-Davis, A. J., & Mawby, R. J. (1969). The indenyl effect. Inorganica Chimica Acta, 3, 239-242.

- Basolo, F. (1990). The indenyl effect. Inorganica Chimica Acta, 174(1), 1-2.

- O'Connor, J. M., & Casey, C. P. (1987). Ring-slippage chemistry of transition-metal cyclopentadienyl and indenyl complexes. Chemical reviews, 87(2), 307-318.

- Cowley, A. H., & Norman, N. C. (1986). The synthesis, structures, and reactions of indenyl-transition-metal complexes. Progress in inorganic chemistry, 34, 1-63.

An In-Depth Technical Guide to the Solubility of di(1H-inden-1-yl)dimethylsilane

Abstract

Di(1H-inden-1-yl)dimethylsilane (CAS No. 18666-26-7) is a critical bridged ligand precursor used in the synthesis of advanced metallocene catalysts for olefin polymerization. The solubility of this organosilicon compound in organic solvents is a fundamental parameter that dictates its handling, purification, reaction kinetics, and overall utility in catalyst manufacturing. This guide provides a comprehensive analysis of the solubility characteristics of this compound. Due to a scarcity of published quantitative data, this document emphasizes the theoretical principles governing its solubility based on molecular structure and provides a detailed, field-proven experimental protocol for its precise quantitative determination. This work is intended to empower researchers, chemists, and process engineers with the foundational knowledge and practical tools necessary to effectively utilize this compound.

Introduction and Strategic Importance

This compound, also known as dimethylsilylbis(indene), is a cornerstone ancillary ligand precursor in modern materials science. Its rigid, stereospecific structure, when coordinated to a transition metal like zirconium, yields catalysts with exceptional control over polymer properties such as tacticity, molecular weight, and monomer incorporation.

The efficiency of synthesizing, purifying, and utilizing this ligand is inextricably linked to its behavior in solution. An understanding of its solubility allows for:

-

Optimal Solvent Selection: Choosing appropriate solvents for synthesis and subsequent purification steps like recrystallization or chromatography.

-

Process Scalability: Designing robust, scalable processes where the ligand remains in solution under operational temperature and concentration ranges.

-

Formulation Stability: Ensuring homogeneity and stability when preparing catalyst solutions for polymerization reactors.

This guide moves beyond simple data reporting to explain the chemical principles that dictate solubility and provides a rigorous methodology for its empirical determination.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is governed by its intermolecular interactions with the solvent, often summarized by the principle of "like dissolves like." An analysis of the this compound molecule provides clear indicators of its expected behavior.

Molecular Formula: C₂₀H₂₀Si[1] Molecular Weight: 288.46 g/mol [2] Appearance: Transparent Liquid or Low-Melting Solid (m.p. 85-87 °C)[2]

The molecule consists of two planar, aromatic indenyl ring systems linked by a flexible dimethylsilyl bridge.

Caption: Molecular structure highlighting the non-polar indenyl (blue) and dimethylsilyl (yellow) groups.

Key Structural Features & Solubility Predictions:

-

Predominantly Non-Polar: The molecule is dominated by twenty carbon atoms arranged in two large, hydrophobic indenyl hydrocarbon systems. The dimethylsilyl group also contributes to its non-polar character.

-

Absence of Hydrogen Bonding: There are no hydrogen bond donors (like -OH or -NH) or strong acceptors.

-

Intermolecular Forces: The primary intermolecular forces at play will be van der Waals forces (specifically, London dispersion forces).

Consequence for Solubility: Based on this structure, this compound is predicted to have high solubility in non-polar or weakly polar aprotic organic solvents and low to negligible solubility in highly polar solvents, especially protic ones.

Qualitative and Predicted Solubility Data

| Solvent | Type | Predicted Solubility | Experimental Value ( g/100 mL at 25°C) |

| Hexane / Heptane | Non-Polar Aliphatic | High | |

| Toluene | Non-Polar Aromatic | High | |

| Dichloromethane | Weakly Polar Aprotic | High | |

| Tetrahydrofuran (THF) | Polar Aprotic Ether | High | |

| Diethyl Ether | Non-Polar Ether | High | |

| Acetone | Polar Aprotic Ketone | Medium to Low | |

| Acetonitrile | Polar Aprotic Nitrile | Low | |

| Methanol / Ethanol | Polar Protic | Very Low / Insoluble | |

| Water | Polar Protic | Insoluble |

Rationale: Solvents like hexane and toluene effectively solvate the large hydrocarbon portions of the molecule through dispersion forces. Ethers like THF and diethyl ether are also excellent solvents for such organometallic precursors.[5] Conversely, polar protic solvents like methanol cannot establish favorable interactions and are poor choices for dissolution.

Rigorous Experimental Protocol for Quantitative Solubility Determination

To obtain reliable and reproducible quantitative data, the following gravimetric protocol based on the equilibrium saturation method is recommended.[3] This procedure is designed for air-sensitive compounds and must be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox) using Schlenk line techniques.[6]

Core Principle

A supersaturated solution of the compound is prepared in the target solvent and allowed to equilibrate at a constant temperature. A known volume of the clear, saturated supernatant is then isolated, the solvent is completely removed, and the mass of the remaining solid solute is measured.

Workflow Diagram

Caption: Experimental workflow for the gravimetric determination of solubility under an inert atmosphere.

Step-by-Step Methodology

-

Preparation (Inside a Glovebox): a. Select a certified anhydrous organic solvent. Degas the solvent by subjecting it to several freeze-pump-thaw cycles or by sparging with inert gas for at least 30 minutes.[6] b. To a 20 mL glass vial equipped with a magnetic stir bar, add approximately 10 mL of the degassed solvent. c. Add this compound to the solvent until a significant amount of excess solid/liquid remains undissolved. This ensures the formation of a saturated solution. d. Securely cap the vial.

-

Equilibration: a. Place the vial on a magnetic stir plate within a temperature-controlled environment (e.g., a water bath or incubator set to 25.0 ± 0.1 °C). b. Stir the suspension vigorously for a minimum of 24 hours to ensure the system reaches thermodynamic equilibrium. For rigorous studies, it is advisable to confirm equilibrium by taking measurements at both 24 and 48 hours and ensuring the results are consistent.

-

Sampling: a. Turn off the stirring and allow the excess solute to completely settle, leaving a clear supernatant. This may take several hours. b. Using a pre-weighed, gas-tight syringe fitted with a filter tip (e.g., 0.2 µm PTFE), carefully withdraw a precise volume (e.g., 2.00 mL) of the clear supernatant. Record the exact volume.

-

Solvent Removal & Analysis: a. Dispense the contents of the syringe into a clean, dry, pre-weighed vial. Record the initial mass of this empty vial. b. Place the vial in a vacuum oven or connect it to a high vacuum line to completely remove the solvent. Gentle heating may be applied if the solvent's boiling point allows, but care must be taken to avoid sublimating the solute. c. Once the solute is completely dry and at constant weight, re-weigh the vial.

-

Calculation: a. Mass of Solute = (Mass of vial + dry solute) - (Mass of empty vial) b. Solubility (g / 100 mL) = (Mass of Solute (g) / Volume of Sample (mL)) × 100

Safety and Handling Considerations

While this compound does not meet the criteria for classification as a hazardous substance under current regulations, standard laboratory precautions for handling chemical intermediates are required.

-

Inert Atmosphere: As an organometallic precursor, the compound may be sensitive to air and moisture. All manipulations should be performed under an inert atmosphere of nitrogen or argon.[6]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Thermal Decomposition: If exposed to high temperatures or fire, hazardous decomposition products can be released, including carbon monoxide, carbon dioxide, and silicon dioxide. Use water spray, dry chemical, or carbon dioxide extinguishers for fires.

Conclusion

This compound is a fundamentally non-polar molecule, exhibiting high solubility in non-polar aliphatic and aromatic solvents, as well as ethers, while being poorly soluble in polar solvents. This behavior is a direct consequence of its hydrocarbon-rich structure. In the absence of extensive published solubility data, the robust, gravimetric experimental protocol detailed in this guide provides a reliable framework for researchers to generate precise and actionable data. A thorough understanding and empirical validation of this compound's solubility are essential first steps in the successful design and optimization of processes for the synthesis of next-generation metallocene catalysts.

References

- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.

- Khadjavi, A., et al. (2020). The study on the solubility of main group organometallics in selected solvents and the thermodynamic model of solubility correlation under inert atmosphere.

-

Rao, S. E. (2016). Response to "Solubilities of metal-organic compounds?". ResearchGate. Retrieved from [Link]

-

LookChem. (n.d.). Cas 18666-26-7, DIMETHYLBIS(INDENYL)SILANE. Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

Chemical Point. (n.d.). Di-1H-inden-1-yldimethylsilane. Retrieved from [Link]

-

AccelaChem. (n.d.). Di(1-indenyl)dimethylsilane. Retrieved from [Link]

-

PubChem - National Center for Biotechnology Information. (n.d.). Dimethylsilylbis(indenyl) zirconium dichloride. Retrieved from [Link]

- Google Patents. (n.d.). EP0773204A2 - Process for the preparation of an indene and use thereof for the preparation of metallocenes.

- Sheridan, J. B., et al. (2012). Molecular structure studies of (1S,2S)-2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol. Journal of Molecular Structure.

-

LibreTexts. (2021). 14.11: Preparation of Organometallic Compounds. Retrieved from [Link]

-

Van den Berg, J., et al. (2021). Oxidative Dissolution of Metals in Organic Solvents. Chemical Reviews. Retrieved from [Link]

- Molecular Inorganic Chemistry, Leiden University. (2008). Working with air and moisture sensitive compounds.

Sources

- 1. 554-70-1|Triethylphosphine|Puyang Huicheng Electronic Material Co., Ltd [hcchems.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CAS # 1968-05-4, 3,3'-Diindolylmethane, 3-(1H-indol-3-ylmethyl)-1H-indole - chemBlink [chemblink.com]

- 6. pubs.acs.org [pubs.acs.org]

The Genesis and Evolution of Silyl-Bridged Indenyl Ligands: A Technical Guide to a Cornerstone of Modern Catalysis

Abstract

This in-depth technical guide charts the discovery and historical development of silyl-bridged indenyl ligands, a pivotal class of ancillary ligands in organometallic chemistry. From their conceptual origins in the broader field of ansa-metallocenes to their refinement as highly efficient and stereoselective olefin polymerization catalysts, this guide provides a comprehensive overview for researchers, scientists, and professionals in drug development and materials science. We will delve into the fundamental principles governing their synthesis, the nuances of their structural and spectroscopic characterization, and the profound impact of the silyl bridge on the catalytic activity and selectivity of their metal complexes. This guide is structured to provide not only a historical narrative but also practical, field-proven insights and detailed experimental protocols.

Introduction: The Quest for Stereochemical Control in Metallocene Catalysis

The landscape of polymer chemistry was irrevocably altered with the advent of metallocene catalysts. These soluble, single-site catalysts offered unprecedented control over polymer microstructure compared to their heterogeneous Ziegler-Natta predecessors. However, the free rotation of the cyclopentadienyl (Cp) and indenyl (Ind) ligands around the metal center in early metallocenes limited their ability to dictate the stereochemistry of the growing polymer chain.

The quest for enhanced stereocontrol led to the development of ansa-metallocenes, a term coined by Lüttringhaus and Kullick in the 1950s to describe ferrocenes with an alkylidene bridge.[1] In these complexes, a bridging group, or "handle" (ansa in Greek), links the two cyclopentadienyl-type ligands, restricting their rotation and creating a rigid, chiral environment around the metal center.[1] This structural constraint proved to be the key to unlocking highly stereoselective olefin polymerization.

Among the various bridging moieties explored, the dimethylsilyl (-SiMe₂-) group emerged as a particularly versatile and effective linker. Its relative ease of installation and the specific geometric constraints it imposes on the indenyl ligands have made silyl-bridged ansa-metallocenes, especially those of Group 4 metals like zirconium, the catalysts of choice for the production of isotactic polypropylene.

The Dawn of an Era: Discovery and Key Pioneers

The journey to silyl-bridged indenyl ligands was an evolutionary process built upon foundational work in ansa-metallocene chemistry.

The Brintzinger Revolution: Bridging Cyclopentadienyl Ligands

The pioneering work of Hans-Herbert Brintzinger and his research group in the 1980s laid the crucial groundwork for the development of stereoselective ansa-metallocene catalysts. Their synthesis of chiral ethylene-bridged bis(tetrahydroindenyl)zirconium dichloride in 1985 was a landmark achievement, demonstrating the profound effect of a rigid ligand framework on the stereocontrol of propylene polymerization.[2][3] This work established the fundamental principle that C₂-symmetric ansa-metallocenes could enforce a specific chirality on the active site, leading to highly isotactic polymers.

The Advent of the Silyl Bridge: A Leap in Stability and Performance

While ethylene bridges were effective, the search for more synthetically accessible and tunable bridging units continued. The introduction of the dimethylsilyl bridge marked a significant advancement. One of the seminal reports in this area came from Scott Collins and his team in 1991. Their work on the synthesis and polymerization behavior of rac-[dimethylsilylbis(1-indenyl)]zirconium dichloride provided a clear demonstration of the utility of the silyl bridge in creating highly active and isospecific propylene polymerization catalysts.[4][5]

Concurrently, the research group of Walter Spaleck made profound contributions to the field, particularly in the design of highly substituted silyl-bridged bis(indenyl) zirconocenes. Their 1992 publication in Angewandte Chemie detailed the synthesis of zirconocene catalysts with substituted indenyl ligands, which led to polypropylenes with exceptionally high molecular weights and isotacticity.[6][7] Spaleck's work underscored the importance of fine-tuning the steric and electronic properties of the ligand framework to achieve desired polymer properties.

Synthesis of Silyl-Bridged Indenyl Ligands and their Metallocene Complexes

The synthesis of silyl-bridged bis(indenyl) ligands and their subsequent metalation to form ansa-metallocenes is a multi-step process that requires careful execution under inert conditions.

Synthesis of Bis(indenyl)dimethylsilane

The common precursor for many silyl-bridged indenyl metallocenes is bis(1-indenyl)dimethylsilane. The synthesis typically involves the deprotonation of indene with a strong base, followed by reaction with dichlorodimethylsilane.

Experimental Protocol: Synthesis of Bis(1-indenyl)dimethylsilane

-

Deprotonation of Indene: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), freshly distilled indene (2.0 equivalents) is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes (2.0 equivalents) is added dropwise via syringe. The reaction mixture is allowed to warm to room temperature and stirred for several hours, during which time a color change is typically observed, indicating the formation of the indenyl anion.

-

Reaction with Dichlorodimethylsilane: The solution of the indenyl anion is again cooled to -78 °C. Dichlorodimethylsilane (1.0 equivalent) is then added dropwise. The reaction mixture is stirred and allowed to slowly warm to room temperature overnight.

-

Work-up and Purification: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield bis(1-indenyl)dimethylsilane as a mixture of rac and meso diastereomers.

Synthesis of rac-[Dimethylsilylbis(1-indenyl)]zirconium Dichloride

The final step is the metalation of the bis(indenyl)dimethylsilane ligand with a suitable zirconium precursor. The formation of the desired rac isomer is often favored kinetically, and its separation from the meso isomer can be achieved by fractional crystallization.[8]

Experimental Protocol: Synthesis of rac-[Dimethylsilylbis(1-indenyl)]zirconium Dichloride [9]

-

Dilithiation of the Ligand: Bis(1-indenyl)dimethylsilane (1.0 equivalent) is dissolved in anhydrous diethyl ether or toluene in a flame-dried Schlenk flask under an inert atmosphere. The solution is cooled to -78 °C. A solution of n-BuLi in hexanes (2.0 equivalents) is added dropwise. The mixture is allowed to warm to room temperature and stirred overnight to ensure complete formation of the dianion.

-

Metalation: In a separate Schlenk flask, zirconium tetrachloride (ZrCl₄) (1.0 equivalent) is slurried in anhydrous toluene or pentane and cooled to -78 °C. The solution of the dilithiated ligand is then added slowly to the ZrCl₄ slurry via cannula.

-

Reaction and Isolation: The reaction mixture is stirred and allowed to warm to room temperature overnight. The resulting precipitate, which contains a mixture of rac and meso isomers, is collected by filtration.

-

Purification: The separation of the more soluble rac isomer from the less soluble meso isomer is typically achieved by extraction with a suitable solvent, such as dichloromethane or toluene, followed by crystallization. The rac-[dimethylsilylbis(1-indenyl)]zirconium dichloride is typically obtained as a bright yellow or orange crystalline solid.

Visualizing the Synthesis

Caption: Synthetic pathway for rac-[Me₂Si(Ind)₂]ZrCl₂.

Characterization of Silyl-Bridged Indenyl Ligands and Complexes

The structural and electronic properties of silyl-bridged indenyl ligands and their metal complexes are elucidated through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for characterizing these compounds.

-

¹H NMR: The protons on the indenyl framework and the methyl groups of the silyl bridge give characteristic signals. For the rac and meso diastereomers of the zirconocene complexes, distinct sets of signals are observed, allowing for their differentiation and the determination of isomeric purity. For example, in rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride, the silyl methyl protons appear as a single sharp singlet, indicative of the C₂ symmetry.[10]

-

¹³C NMR: The carbon signals of the indenyl rings and the silyl methyl groups provide further structural confirmation.[10]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure and stereochemistry. It allows for the precise determination of bond lengths, bond angles, and the overall geometry of the ansa-metallocene. The crystal structure of rac-[dimethylsilylbis(indenyl)]zirconium dichloride reveals the C₂-symmetric arrangement of the two indenyl ligands, which is crucial for its stereoselective catalytic activity.[10][11]

The Silyl Bridge in Action: Catalysis of Olefin Polymerization

The primary application of silyl-bridged indenyl metallocenes is in the stereoselective polymerization of α-olefins, most notably propylene.

Mechanism of Stereocontrol: Enantiomorphic Site Control

The C₂-symmetric nature of rac-silyl-bridged bis(indenyl) metallocenes is the key to their ability to produce isotactic polypropylene. The polymerization proceeds via an enantiomorphic site control mechanism .[12]

Visualizing the Catalytic Cycle

Caption: Simplified catalytic cycle for propylene polymerization.

In this mechanism, the chiral environment created by the rigid ligand framework dictates the stereochemistry of the incoming propylene monomer. The growing polymer chain is directed to one side of the metallocene wedge, and the incoming monomer can only coordinate in a specific orientation to minimize steric interactions with the indenyl ligands. This leads to the repeated insertion of the monomer with the same stereochemistry, resulting in a highly isotactic polymer chain.

Structure-Activity Relationships

The catalytic performance of silyl-bridged indenyl metallocenes can be systematically tuned by modifying the substituents on the indenyl rings and the nature of the silyl bridge.

-

Substituents on the Indenyl Ligands: The introduction of bulky substituents on the indenyl rings can significantly enhance the stereoselectivity and the molecular weight of the resulting polymer. For instance, the catalysts developed by Spaleck's group, featuring phenyl or other bulky groups at the 4-position of the indenyl ring, are known to produce polypropylene with very high isotacticity and molecular weight.[6]

-

The Silyl Bridge: The dimethylsilyl bridge provides a desirable bite angle between the two indenyl ligands, which is crucial for high catalytic activity and stereocontrol. Variations in the substituents on the silicon atom can also influence the electronic and steric properties of the catalyst.

Comparative Catalytic Performance

The following table summarizes the typical performance of various silyl-bridged indenyl zirconocene catalysts in propylene polymerization.

| Catalyst | Polymerization Temp. (°C) | Activity (kg PP/mol Zr·h) | Mₙ ( g/mol ) | Isotacticity ([mmmm]%) | Reference |

| rac-[Me₂Si(Ind)₂]ZrCl₂ | 50 | ~20,000 | ~100,000 | ~85-90 | [4] |

| rac-[Me₂Si(2-Me-4-Ph-Ind)₂]ZrCl₂ | 60 | >50,000 | >500,000 | >95 | [6] |

| rac-[Me₂Si(2-Me-4,5-benzo-Ind)₂]ZrCl₂ | 70 | High | High | >98 | [13] |

Note: Activities and polymer properties are highly dependent on polymerization conditions (cocatalyst, monomer concentration, etc.). The values presented are representative.

Conclusion and Future Outlook